Fluxametamide
Overview
Description
Fluxametamide is a novel isoxazoline insecticide developed by Nissan Chemical Industries in 2007. It is primarily used to control a variety of pests in crops such as vegetables, fruit trees, cotton, and tea. The compound is known for its unique mode of action and lack of cross-resistance with conventional insecticides .
Mechanism of Action
Fluxametamide, also known as 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[(methoxyamino)methylene]-2-methylbenzamide, is a novel isoxazoline insecticide with a unique mode of action .
Target of Action
This compound primarily targets the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) in insects . These channels play a crucial role in the transmission of inhibitory signals in the nervous system .
Mode of Action
This compound acts as a ligand-gated chloride channel (LGCC) antagonist . It inhibits the specific binding of [3H]4’-ethynyl-4-n-propylbicycloorthobenzoate (EBOB) to housefly-head membranes, suggesting that it affects insect GABACls . It also inhibits agonist responses in both GABACls and GluCls expressed in Xenopus oocytes in the nanomolar range .
Biochemical Pathways
This compound interferes with the normal functioning of GABA Cl− and Glu Cl− channels . These channels are involved in the transmission of inhibitory signals in the nervous system. By antagonizing these channels, this compound disrupts the normal signal transmission, leading to the death of the insect .
Pharmacokinetics
As an insecticide, it is expected to be absorbed by the insect upon contact or ingestion, distributed throughout the insect’s body, metabolized, and eventually excreted .
Result of Action
This compound has lethal and sublethal effects on insects. It can cause death in insects at higher concentrations. At sublethal concentrations, it can affect the reproduction, development, and survival of the insect population . For example, in diamondback moth Plutella xylostella, it was observed to reduce fecundity, rate of pupation and adult emergence, pupal weight, and adult longevity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is generally understood that factors such as temperature, humidity, and pH can affect the stability and efficacy of insecticides .
Biochemical Analysis
Biochemical Properties
Fluxametamide interacts with the γ-aminobutyric acid (GABA)-gated chloride channels in insects . The activities of cytochrome P450 monooxygenase, glutathione S-transferase, and esterases were also quantified to assess the biochemical responses and metabolic enzyme-mediated detoxification mechanisms to sublethal concentrations of this compound .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to have lethal and sublethal effects on the larvae of Chilo suppressalis, a destructive Lepidoptera pest of rice . It also has sublethal effects on the diamondback moth Plutella xylostella, an invasive lepidopteran foliage feeder of cruciferous vegetables .
Molecular Mechanism
This compound acts via distinctive antagonism of insect ligand-gated chloride channels . It inhibits the neural transmission of target insects, leading to excitation and convulsion, and eventually death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, after treatment with LC10 and LC30 concentrations of this compound, the fourth instar larval duration, the rate of deformed pupa and adults, and the adult pre-oviposition period were significantly increased .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the lethal assay, the insecticidal activity of this compound with median lethal dose (LD50) value of 1.308 mg/kg to the fourth-instar larvae of C. suppressalis was higher than that of chlorantraniliprole (LD50, 3.112 mg/kg) and lower than that of emamectin benzoate (LD50, 0.006 mg/kg) .
Metabolic Pathways
It is known that the compound interacts with enzymes such as cytochrome P450 monooxygenase, glutathione S-transferase, and esterases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluxametamide involves several key steps:
Intermediate Synthesis: The synthesis starts with the preparation of 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[methoxyimino-methyl]-2-methylbenzamide.
Final Product Formation: The intermediate is then reacted with methoxyamine hydrochloride and triethyl orthoformate to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fluxametamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxides, amines, and substituted derivatives of this compound .
Scientific Research Applications
Fluxametamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of isoxazoline insecticides and their synthesis.
Comparison with Similar Compounds
Fluralaner: Used in veterinary medicine to control fleas and ticks.
Afoxolaner: Another veterinary insecticide used to control ectoparasites.
Lotilaner: Used in both veterinary and agricultural applications.
Fluxametamide stands out due to its novel chemical structure and its effectiveness against a broad range of agricultural pests .
Properties
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O3/c1-11-5-12(3-4-16(11)18(29)26-10-27-30-2)17-9-19(31-28-17,20(23,24)25)13-6-14(21)8-15(22)7-13/h3-8,10H,9H2,1-2H3,(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFUIWLQXNPZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NC=NOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024046 | |
Record name | Fluxametamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928783-29-3 | |
Record name | Fluxametamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928783-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluxametamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928783293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluxametamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(5RS)-5-(3,5dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-N-[(EZ)-(methoxyimino)methyl]-o-toluamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUXAMETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VPG94B7KM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Fluxametamide's insecticidal activity?
A1: this compound exerts its insecticidal effects by acting as an antagonist of insect ligand-gated chloride channels, specifically targeting the γ-aminobutyric acid (GABA) receptors. [] This interaction disrupts normal neurotransmission in insects, ultimately leading to paralysis and death.
Q2: How does the stereochemistry of this compound influence its insecticidal activity?
A2: Research has revealed that the S-(+)-enantiomer of this compound exhibits significantly higher insecticidal activity (52.1-304.4 times) compared to the R-(-)-enantiomer. [] This difference in potency is attributed to the superior binding affinity of the S-(+)-enantiomer to the GABA receptor, as demonstrated by molecular docking studies. []
Q3: Are there concerns about the development of resistance to this compound in insect populations?
A3: While this compound demonstrates excellent efficacy against various pests, there is a potential for resistance development, as with any insecticide. Studies on diamondback moth (Plutella xylostella) [] and fall armyworm (Spodoptera frugiperda) [] are currently underway to assess the risk of resistance emergence and understand the underlying mechanisms.
Q4: What is the impact of this compound on non-target organisms, such as honeybees?
A4: this compound exhibits acute toxicity to honeybees, with the S-(+)-enantiomer being more toxic than the racemic mixture. [] This finding highlights the importance of understanding the enantioselective toxicity of this compound and developing strategies to minimize risks to beneficial insects. []
Q5: What are the sublethal effects of this compound on insect pests?
A5: Research on diamondback moth (Plutella xylostella) [] and rice stem borer (Chilo suppressalis) [] has demonstrated significant sublethal effects of this compound. These include developmental delays, reduced pupation rates, decreased fecundity, and impaired reproductive capacity in both exposed individuals and their offspring. [, ]
Q6: Are there any studies investigating the environmental fate and potential ecological impacts of this compound?
A6: While specific studies on the environmental fate of this compound were not included in the provided research articles, evaluating its potential for bioaccumulation, persistence, and effects on non-target organisms in various environmental compartments is crucial to ensure its sustainable use.
Q7: What analytical techniques are employed for the detection and quantification of this compound?
A7: Although specific details on analytical methods were not provided in the research excerpts, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of pesticide residues in various matrices.
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C19H16Cl2F3N3O3, and its molecular weight is 462.25 g/mol.
Q9: Have any studies explored the potential for modifying the structure of this compound to improve its efficacy or reduce its environmental impact?
A9: Researchers are actively exploring structural modifications of this compound to enhance its insecticidal activity and minimize toxicity to non-target organisms. For instance, incorporating sulfonamide or sulfinamide moieties into the isoxazoline scaffold has shown promising results in reducing toxicity to honeybees and zebrafish while maintaining efficacy against various pests. []
Q10: Are there any computational studies investigating the binding interactions of this compound with its target site?
A10: Molecular docking studies have been conducted to elucidate the binding interactions of this compound with the insect GABA receptor. [, , ] These studies provide insights into the structural features of this compound that contribute to its binding affinity and selectivity.
Q11: What is the long-term toxicological profile of this compound in mammals?
A11: While the provided research excerpts do not delve into the long-term toxicological effects of this compound in mammals, a comprehensive safety assessment, including chronic toxicity studies, is essential to fully understand any potential risks associated with its use. The Food Safety Commission of Japan (FSCJ) has conducted a risk assessment and established an acceptable daily intake (ADI) based on available data. []
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